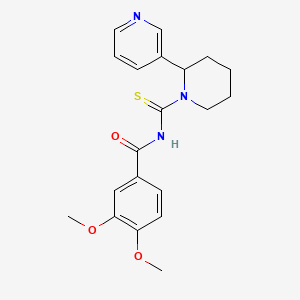![molecular formula C23H19N3O3S B10878236 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide CAS No. 5373-37-5](/img/structure/B10878236.png)
2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a complex organic compound featuring a pyrimidine ring, a benzyl group, a naphthalene moiety, and a sulfanyl-acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of benzaldehyde, urea, and ethyl acetoacetate under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the pyrimidine derivative.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the pyrimidine derivative with thiourea, followed by oxidation.
Attachment of the Naphthalene Moiety: The final step involves the acylation of the intermediate with naphthalene-1-yl acetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be explored for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its structural features suggest it might interact with biological macromolecules in a specific manner.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the pyrimidine ring, benzyl group, and naphthalene moiety suggests it could have activity against certain diseases, possibly as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The sulfanyl group could form covalent bonds with target proteins, while the naphthalene moiety might enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(phenyl)acetamide
- 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-naphthyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide stands out due to the presence of the naphthalene moiety, which can enhance its binding properties and stability. This makes it potentially more effective in applications requiring strong and specific interactions with biological targets or materials.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
Número CAS |
5373-37-5 |
|---|---|
Fórmula molecular |
C23H19N3O3S |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H19N3O3S/c27-20(24-19-12-6-10-16-9-4-5-11-17(16)19)14-30-23-25-21(28)18(22(29)26-23)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,24,27)(H2,25,26,28,29) |
Clave InChI |
WSYMXDKHGQNWSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10878165.png)
![N-(2-Methoxydibenzo[B,D]furan-3-YL)-N'-(9H-xanthen-9-ylcarbonyl)thiourea](/img/structure/B10878177.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878178.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10878182.png)
![1-(Furan-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878189.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10878195.png)
![(4Z)-4-[(tert-butylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10878196.png)
![9-Ethyl-3-{[4-(pyridin-3-ylmethyl)piperazin-1-YL]methyl}carbazole](/img/structure/B10878198.png)
![N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide](/img/structure/B10878202.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B10878212.png)
![1-{2-nitro-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-1H-benzotriazole](/img/structure/B10878220.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10878230.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878242.png)
